Regioselective Synthetic Access: 5‑Sulfonyl Chloride Requires Alternative Routes Not Needed for the 4‑Isomer
1‑Phenyl‑1H‑pyrazole sulfonation with chlorosulfonic acid in chloroform yields exclusively the 4‑sulfonic acid derivative; the 5‑sulfonyl chloride is not formed under these conditions . Consequently, procurement of the 5‑isomer necessitates alternative synthetic strategies that are less established and more resource‑intensive, making the 5‑isomer a more specialized and less readily available intermediate than the 4‑isomer.
| Evidence Dimension | Regiochemical outcome of sulfonation |
|---|---|
| Target Compound Data | 0 % yield under standard chlorosulfonic acid conditions (5‑position sulfonation not observed) |
| Comparator Or Baseline | 1‑Phenyl‑1H‑pyrazole‑4‑sulfonic acid obtained as the sole mon‑sulfonation product under chlorosulfonic acid/chloroform conditions |
| Quantified Difference | Exclusive 4‑substitution vs. no detectable 5‑substitution |
| Conditions | Chlorosulfuric acid in chloroform solution as described in J. Chem. Soc. C, 1968 |
Why This Matters
Because the 5‑sulfonyl chloride cannot be accessed by the standard sulfonation route, its supply chain is inherently narrower and its synthesis requires custom methodology—factors that directly affect lead time, cost, and procurement planning.
- [1] Barry, W. J., Finar, I. L. & Khatkhate, G. V. Sulphonation of arylpyrazoles. Part II. Some 1‑phenylpyrazolesulphonic acids and their derivatives. J. Chem. Soc. C, 1968, 1120‑1122. View Source
